molecular formula C9H6N2O3 B189532 5-Nitroquinoline 1-oxide CAS No. 7613-19-6

5-Nitroquinoline 1-oxide

Cat. No.: B189532
CAS No.: 7613-19-6
M. Wt: 190.16 g/mol
InChI Key: CMZRGZILWKLDMH-UHFFFAOYSA-N
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Description

5-Nitroquinoline 1-oxide is a quinoline derivative known for its significant applications in chemical research and development. This compound is widely used as a model to study its carcinogenic effects and has been a subject of extensive research due to its mutagenic and genotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroquinoline 1-oxide typically involves the nitration of quinoline 1-oxide. This process can be carried out using potassium nitrate and sulfuric acid as nitrating agents . The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position of the quinoline ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline hydroxamic acids.

    Reduction: Reduction reactions can convert it into amino derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Major Products

    Oxidation: Quinoline hydroxamic acids.

    Reduction: Aminoquinoline derivatives.

    Substitution: Arylamino derivatives.

Scientific Research Applications

5-Nitroquinoline 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitroquinoline 1-oxide involves its conversion into reactive intermediates that can form DNA adducts. These adducts interfere with DNA replication and transcription, leading to mutations and cell death. The compound primarily targets DNA and induces oxidative stress, which contributes to its genotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitroquinoline 1-oxide: Similar in structure but differs in the position of the nitro group.

    8-Nitroquinoline 1-oxide: Another isomer with the nitro group at the 8-position.

Uniqueness

5-Nitroquinoline 1-oxide is unique due to its specific reactivity and the position of the nitro group, which influences its chemical behavior and biological activity. Its ability to form specific DNA adducts makes it a valuable tool in studying mutagenesis and carcinogenesis .

Properties

IUPAC Name

5-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZRGZILWKLDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=[N+]2[O-])C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226992
Record name Quinoline, 5-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7613-19-6
Record name 5-Nitroquinoline 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7613-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 5-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 25.5 g (146 mmol) of 5-nitroquinoline in 544 ml of acetic acid and 272 ml of 30% aqueous H2O2 solution are heated for 100 minutes to 62-69° C. The reaction mixture is poured onto saturated NaCl solution and extracted with ethyl acetate. The combined extracts are concentrated by evaporation to about 50 ml with the addition of toluene. Column chromatography on silica gel with ethyl acetate-MeOH yields 12.3 g of the product as a yellow solid.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
544 mL
Type
reactant
Reaction Step One
Name
Quantity
272 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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